molecular formula C12H14F3NO B11732463 1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine

1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine

Cat. No.: B11732463
M. Wt: 245.24 g/mol
InChI Key: WFEPFDLDSBZMTA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)benzaldehyde and cyclopentanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon may be used to facilitate the reaction.

    Synthetic Route: The process generally involves a nucleophilic substitution reaction where the amine group of cyclopentanamine reacts with the aldehyde group of 4-(Trifluoromethoxy)benzaldehyde to form the desired product.

Industrial production methods may vary, but they often involve scaling up the laboratory synthesis process while ensuring safety and efficiency.

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of novel materials with unique properties, such as electrochromic devices.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine involves its interaction with specific molecular targets. The trifluoromethoxy group is known to influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine can be compared with similar compounds such as:

    1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    1-[4-(Trifluoromethoxy)phenyl]cyclohexanamine: This compound features a cyclohexane ring, offering different steric and electronic properties.

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6H,1-2,7-8,16H2

InChI Key

WFEPFDLDSBZMTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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